2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H16FN5O2S and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the triazine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H16FN5O2S, with a molecular weight of approximately 385.42 g/mol. It features a triazine ring, an amino group, and a sulfur atom in its structure, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazine structures often exhibit significant anticancer properties. In particular, studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines. For instance:
- Study Findings : A recent investigation involving a library of triazine derivatives revealed that certain modifications to the triazine ring can enhance cytotoxic activity against cancer cells. The compound demonstrated promising results in inhibiting cell proliferation in models such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A431 | < 10 |
This compound | Jurkat | < 15 |
The structure–activity relationship (SAR) analysis suggests that the presence of an electron-withdrawing group like fluorine significantly enhances the compound's anticancer efficacy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial potential. The presence of the sulfanyl group is believed to contribute to its antibacterial activity.
- Research Insights : Various studies have indicated that triazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The compound was tested against common pathogens and showed effective inhibition comparable to standard antibiotics like norfloxacin.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The triazine ring may interfere with nucleic acid synthesis in both cancerous and bacterial cells.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Its antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Studies
A notable case study involved the synthesis and evaluation of this compound alongside other derivatives in a multicellular spheroid model. The results indicated that it not only inhibited tumor growth but also reduced the viability of spheroids significantly compared to untreated controls .
Eigenschaften
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S/c19-13-6-8-14(9-7-13)21-16(25)11-27-18-23-22-15(17(26)24(18)20)10-12-4-2-1-3-5-12/h1-9H,10-11,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHDVPOMZQWBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.